molecular formula C31H24FN7O10S3 B12720971 2-((6-((4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid CAS No. 93778-51-9

2-((6-((4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid

Cat. No.: B12720971
CAS No.: 93778-51-9
M. Wt: 769.8 g/mol
InChI Key: QKYFSRKMWXEBDB-UHFFFAOYSA-N
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Description

EINECS 298-188-4, also known as Poloxamer 188, is a nonionic block linear copolymer. It is composed of two hydrophilic side-chains attached to a hydrophobic center core. This compound exhibits rheologic, anti-thrombotic, anti-inflammatory, and cytoprotective activities in various tissue injury models .

Preparation Methods

Poloxamer 188 is synthesized through the polymerization of ethylene oxide and propylene oxide. The reaction conditions typically involve the use of a base catalyst and controlled temperature to achieve the desired molecular weight and block structure. Industrial production methods often employ continuous reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Poloxamer 188 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions are less common but can be induced using reducing agents.

    Substitution: Poloxamer 188 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Poloxamer 188 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Poloxamer 188 involves its incorporation into the phospholipid bilayer of cell membranes. This incorporation helps to stabilize and reseal damaged cell membranes, thereby protecting cells from oxidative stress and inflammation. The molecular targets include the cell membrane phospholipids, and the pathways involved are related to membrane stabilization and cytoprotection .

Comparison with Similar Compounds

Poloxamer 188 can be compared with other similar compounds such as:

    Poloxamer 407: Similar in structure but with different molecular weight and hydrophilic-lipophilic balance.

    Poloxamer 338: Another variant with distinct properties and applications.

Poloxamer 188 is unique due to its specific molecular weight and block structure, which confer its particular rheologic and cytoprotective properties .

Properties

CAS No.

93778-51-9

Molecular Formula

C31H24FN7O10S3

Molecular Weight

769.8 g/mol

IUPAC Name

2-[[6-[[4-(N-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C31H24FN7O10S3/c1-2-39(19-7-4-3-5-8-19)31-35-29(32)34-30(36-31)33-18-11-12-20-17(15-18)16-25(51(44,45)46)26(27(20)40)38-37-23-14-13-21-22(28(23)52(47,48)49)9-6-10-24(21)50(41,42)43/h3-16,40H,2H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,33,34,35,36)

InChI Key

QKYFSRKMWXEBDB-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F

Origin of Product

United States

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